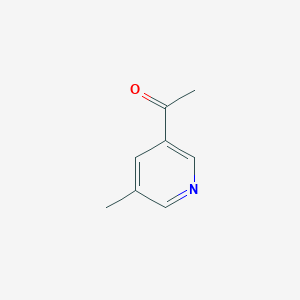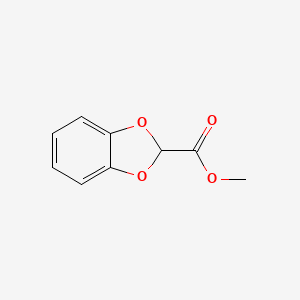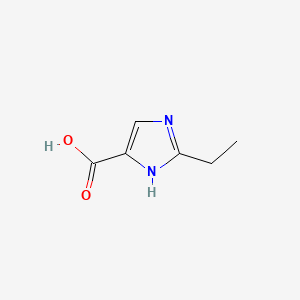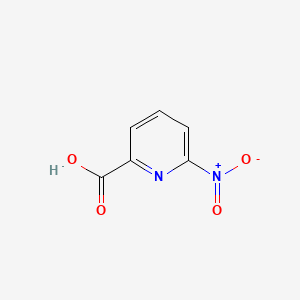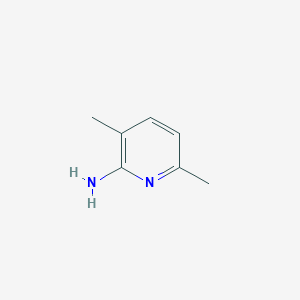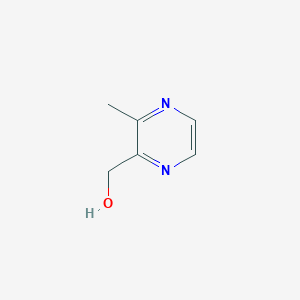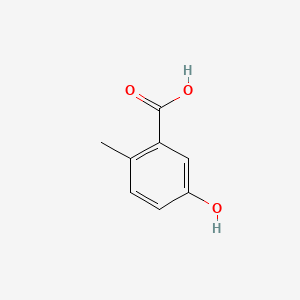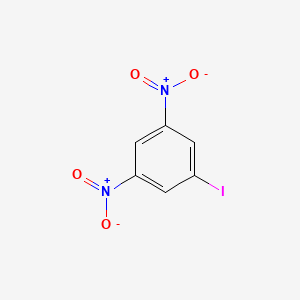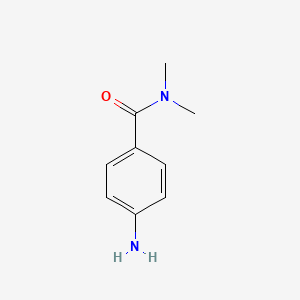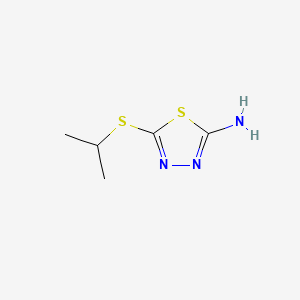
5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as mass, color, and volume, as well as its reactivity with other substances. Unfortunately, specific physical and chemical properties for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine are not available .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Pharmacology
The 1,3,4-thiadiazole scaffold, including 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, is recognized for its pharmacophore qualities, offering extensive possibilities for chemical modifications and diverse pharmacological potentials. These heterocycles are foundational for the expression of pharmacological activity in medicinal chemistry due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often results in a synergistic effect, marking these scaffolds as critical for the development of new drug-like molecules (Lelyukh, 2019).
Synthetic Methodologies and Biological Significance
The synthesis of 1,3,4-thiadiazoline and related compounds highlights the importance of these heterocyclic systems in pharmaceutical research. They are primarily obtained through cyclization reactions of thiosemicarbazone, showcasing significant biological activity against various microbial strains. This emphasizes the relevance of 1,3,4-thiadiazole derivatives in the development of antimicrobial agents (Yusuf & Jain, 2014).
Antimicrobial and Antiviral Activities
A focused study on 1,3,4-thiadiazole derivatives has revealed their substantial antimicrobial and antiviral properties. These derivatives are considered vital heterocyclic compounds that contain a five-member ring along with nitrogen and sulfur atoms, demonstrating significant biological activities such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretics, antidepressant, radio-protective, anti-leishmanial, and cytotoxic activity. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in the development of new compounds featuring the thiadiazole moiety (Alam, 2018).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of five-membered azaheterocyclic systems, including thiadiazole, highlights the advantages of this methodology over traditional heating methods. It offers cleaner chemistry, reductions in reaction times, improved yields, efficiency, product quality, and safety, which are significant for the environmentally friendly production of heterocyclic compounds. This method aligns with the goals of sustainable chemistry and pharmaceutical manufacturing (Sakhuja, Panda, & Bajaj, 2012).
Safety And Hazards
Direcciones Futuras
The future directions for research on 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, a thorough investigation of its safety profile would be beneficial .
Propiedades
IUPAC Name |
5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMKDSALYWVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342705 |
Source


|
| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
30062-47-6 |
Source


|
| Record name | 5-[(1-Methylethyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

